Acetyldiethylcholine

Description

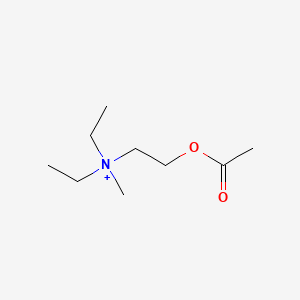

Acetyldiethylcholine (chemical name: 2-(acetyloxy)-N,N-diethylethanaminium) is a synthetic cholinergic compound derived from the structural modification of acetylcholine (ACh). It is classified as a "false neurotransmitter" due to its ability to mimic ACh in synaptic transmission while exhibiting distinct pharmacological properties . This compound is synthesized through the acetylation of diethylcholine, a choline analogue, and is released from nerve terminals in response to depolarizing stimuli such as high K⁺ concentrations or electrical stimulation . Its molecular structure replaces the two methyl groups on the quaternary nitrogen of ACh with ethyl groups, increasing its molecular mass and altering receptor interactions (Figure 1) .

Properties

CAS No. |

54378-00-6 |

|---|---|

Molecular Formula |

C9H20NO2+ |

Molecular Weight |

174.26 g/mol |

IUPAC Name |

2-acetyloxyethyl-diethyl-methylazanium |

InChI |

InChI=1S/C9H20NO2/c1-5-10(4,6-2)7-8-12-9(3)11/h5-8H2,1-4H3/q+1 |

InChI Key |

RXNRTQDDFAZYGG-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(CC)CCOC(=O)C |

Canonical SMILES |

CC[N+](C)(CC)CCOC(=O)C |

Related CAS |

53566-04-4 (iodide) |

Synonyms |

AcDECh acetyldiethylcholine acetyldiethylcholine bromide acetyldiethylcholine iodide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetyldiethylcholine belongs to a family of ethyl-substituted choline derivatives. Key structural analogues include acetylmonoethylcholine (one ethyl group) and acetyltriethylcholine (three ethyl groups). Below is a detailed comparison of their properties:

Table 1: Structural and Functional Comparison of this compound and Analogues

| Compound | Structural Features | Release Efficiency* (%) | Subcellular Storage (Free:Bound Ratio) | Receptor Affinity (vs. ACh) |

|---|---|---|---|---|

| Acetylcholine (ACh) | Quaternary N⁺, two methyl groups, ester bond | 100 (Baseline) | 1:1.5 | High (muscarinic/nicotinic) |

| This compound | Two ethyl groups on N⁺ | 65–70 | 1:1.4 | Reduced (partial agonism) |

| Acetylmonoethylcholine | One ethyl, one methyl on N⁺ | 80–85 | 1:1.3 | Moderate |

| Acetyltriethylcholine | Three ethyl groups on N⁺ | 40–45 | 1:1.6 | Very low |

*Release efficiency measured as Ca²⁺-dependent exocytosis in rat cerebral cortical slices .

Key Findings from Research:

Release Dynamics: this compound is released 30–35% less efficiently than ACh due to steric hindrance from ethyl groups, which impair vesicular packaging and exocytosis . In contrast, acetylmonoethylcholine retains ~80% of ACh’s release efficiency, suggesting that a single ethyl substitution minimally disrupts synaptic machinery .

Receptor Interactions :

- This compound exhibits partial agonism at muscarinic receptors and negligible activity at nicotinic receptors, unlike ACh, which activates both receptor types robustly .

- Acetyltriethylcholine’s bulky structure renders it nearly inactive at cholinergic receptors, limiting its utility as a functional transmitter .

Subcellular Localization :

- All ethyl-substituted analogues distribute between free (cytosolic) and bound (vesicular) nerve terminal stores similarly to ACh, but acetyltriethylcholine shows a slightly higher proportion in bound stores (1:1.6 vs. 1:1.5 for ACh) .

Clinical Implications :

- This compound’s reduced receptor affinity and release efficiency make it a candidate for studying cholinergic dysfunction or modulating synaptic activity without overstimulation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.